2-(2-Methoxyethoxy)-1,3-thiazol-5-amine
Description
Properties
Molecular Formula |
C6H10N2O2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H10N2O2S/c1-9-2-3-10-6-8-4-5(7)11-6/h4H,2-3,7H2,1H3 |
InChI Key |
FNWRHFOGOJIXMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=C(S1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine typically involves the reaction of 2-(2-methoxyethoxy)ethanol with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired thiazole compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Methoxyethoxy)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles, such as halides or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.
Scientific Research Applications
2-(2-Methoxyethoxy)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. In cancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives exhibit structural diversity based on substituent type and position, which significantly influences their physicochemical and biological properties. Below is a comparative analysis of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Effects: The 2-methoxyethoxy group in the target compound distinguishes it from simpler alkyl or aryl substituents. This group likely improves aqueous solubility compared to hydrophobic analogs like 5-methylthiazol-2-amine . Amine positioning (C5 vs. C2) alters electronic distribution. For example, 5-methylthiazol-2-amine (amine at C2) is a known pharmaceutical impurity, whereas the target compound’s C5 amine may influence hydrogen-bonding interactions in biological targets .
Synthetic Approaches :
- Thiazole derivatives are commonly synthesized via cyclization or functionalization of preformed thiazole rings. For example, 5-substituted-1,3,4-thiadiazol-2-amines () are prepared via oxidative cyclodehydration, a method distinct from thiazole synthesis .
- The target compound’s synthesis may involve etherification of a thiazole precursor, as seen in for analogous ethoxyamine derivatives .
Bioactivity Trends :
- While direct bioactivity data for 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine are lacking, structurally related thiazoles exhibit diverse activities. For instance:
Biological Activity
2-(2-Methoxyethoxy)-1,3-thiazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyethoxy group may enhance its solubility and bioavailability, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine possesses significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity.
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.0 | |
| HeLa (Cervical) | 3.2 | |
| HT29 (Colorectal) | 4.8 | |
| Karpas299 (Lymphoma) | 6.1 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that modifications to the thiazole core can enhance its anticancer efficacy, indicating structure-activity relationships (SAR) that are crucial for optimizing therapeutic outcomes.
Study 1: In Vitro Evaluation
In a study conducted by Finiuk et al., various thiazole derivatives were synthesized and screened for anticancer activity using the National Cancer Institute (NCI) protocols. The results indicated that compounds with longer aliphatic chains exhibited improved activity against leukemia cell lines, with some derivatives showing over 90% growth inhibition at concentrations of 10 µM .
Study 2: Selectivity in Cancer Cell Lines
Another study focused on the selectivity of thiazole derivatives against glioblastoma and melanoma cells compared to normal cells. The findings revealed that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that 2-(2-Methoxyethoxy)-1,3-thiazol-5-amine has favorable absorption characteristics and moderate metabolic stability. Toxicity assessments indicate low cytotoxic effects on non-cancerous cell lines at therapeutic concentrations, which is essential for developing safe therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
